molecular formula C11H19NO3 B152982 tert-Butyl (2-oxocyclohexyl)carbamate CAS No. 291533-10-3

tert-Butyl (2-oxocyclohexyl)carbamate

Cat. No.: B152982
CAS No.: 291533-10-3
M. Wt: 213.27 g/mol
InChI Key: GHIGUHHFUUAJJN-UHFFFAOYSA-N
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Description

tert-Butyl (2-oxocyclohexyl)carbamate is an organic compound with the molecular formula C11H19NO3. It is a carbamate ester derived from cyclohexanone and tert-butyl carbamate. This compound is often used in organic synthesis as a protecting group for amines due to its stability and ease of removal under mild conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

tert-Butyl (2-oxocyclohexyl)carbamate can be synthesized through the reaction of cyclohexanone with tert-butyl carbamate in the presence of a suitable catalyst. The reaction typically involves the formation of an intermediate, which then undergoes further reaction to form the final product. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and precise control of reaction parameters can enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (2-oxocyclohexyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .

Scientific Research Applications

tert-Butyl (2-oxocyclohexyl)carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl (2-oxocyclohexyl)carbamate involves its role as a protecting group. It forms a stable carbamate linkage with amines, preventing them from participating in unwanted reactions. The tert-butyl group can be removed under acidic conditions, regenerating the free amine .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl (2-oxocyclohexyl)carbamate is unique due to its specific reactivity and stability, making it a valuable intermediate in organic synthesis. Its ability to undergo various chemical reactions under controlled conditions allows for the efficient synthesis of complex molecules .

Properties

IUPAC Name

tert-butyl N-(2-oxocyclohexyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO3/c1-11(2,3)15-10(14)12-8-6-4-5-7-9(8)13/h8H,4-7H2,1-3H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHIGUHHFUUAJJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCCCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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